REACTION_CXSMILES
|
CN(C)C(C1C=[CH:9][C:8](Br)=[CH:7][N:6]=1)=O.[Br:13][C:14]1[CH:15]=[N:16][C:17]([C:20]([OH:22])=O)=[N:18][CH:19]=1.Cl.N1CCC1>>[N:6]1([C:20]([C:17]2[N:18]=[CH:19][C:14]([Br:13])=[CH:15][N:16]=2)=[O:22])[CH2:7][CH2:8][CH2:9]1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1=NC=C(C=C1)Br)C
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
Cl.N1CCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCC1)C(=O)C1=NC=C(C=N1)Br
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 331 mg | |
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |